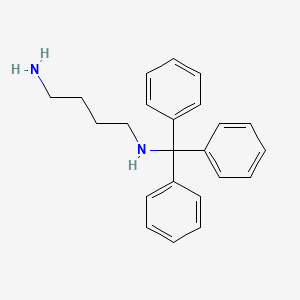
N'-tritylbutane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Tritylbutane-1,4-diamine is an organic compound characterized by the presence of a trityl group attached to a butane-1,4-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-tritylbutane-1,4-diamine typically involves the protection of the amine groups in butane-1,4-diamine followed by the introduction of the trityl group. One common method involves the reaction of butane-1,4-diamine with trityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N’-tritylbutane-1,4-diamine may involve continuous-flow synthesis techniques to ensure high yield and purity. The process includes the use of automated reactors and precise control of reaction parameters to optimize the production scale.
Análisis De Reacciones Químicas
Types of Reactions: N’-Tritylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted trityl derivatives.
Aplicaciones Científicas De Investigación
N’-Tritylbutane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential role in modifying biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of N’-tritylbutane-1,4-diamine involves its ability to protect amine groups from unwanted reactions. The trityl group provides steric hindrance, preventing the amine from participating in reactions until the protecting group is removed. This selective protection is crucial in multi-step organic syntheses where specific functional groups need to be preserved.
Comparación Con Compuestos Similares
- N,N’-Bis-tritylbutane-1,4-diamine
- N-Tritylethylenediamine
- N-Tritylpropane-1,3-diamine
Comparison: N’-Tritylbutane-1,4-diamine is unique due to its specific butane-1,4-diamine backbone, which provides distinct steric and electronic properties compared to other trityl-protected diamines. Its longer carbon chain compared to ethylenediamine and propane-1,3-diamine derivatives offers different reactivity and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
IUPAC Name |
N'-tritylbutane-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,25H,10-11,18-19,24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKDFYFSZCDXNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














